molecular formula C7H7ClFN B2998424 5-(Chloromethyl)-2-fluoro-3-methylpyridine CAS No. 1260812-45-0

5-(Chloromethyl)-2-fluoro-3-methylpyridine

Cat. No.: B2998424
CAS No.: 1260812-45-0
M. Wt: 159.59
InChI Key: KSRDQYPCABFHRP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-fluoro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-fluoro-3-methylpyridine typically involves the halogenation of a precursor pyridine compound. One common method is the chloromethylation of 2-fluoro-3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. This method allows for better control of reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Chloromethyl)-2-fluoro-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-fluoro-3-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom may influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a methoxy group instead of a fluorine atom.

    2-Chloro-5-(chloromethyl)pyridine: This compound is similar but lacks the fluorine and methyl groups, which can significantly alter its chemical properties and reactivity.

Uniqueness

5-(Chloromethyl)-2-fluoro-3-methylpyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both a fluorine atom and a chloromethyl group makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

5-(chloromethyl)-2-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDQYPCABFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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